4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a synthetic organic molecule with a complex structure. It has been investigated for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to interact with biological targets in specific ways, making it of particular interest for drug development and biochemical research.
Preparation Methods
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, including the formation of the dihydroisoquinoline core, sulfonylation, and subsequent attachment of the benzamide group.
Synthetic Routes and Reaction Conditions:
Formation of the Dihydroisoquinoline Core: This step involves cyclization reactions, typically using starting materials like benzylamine derivatives.
Sulfonylation: Introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.
Attachment of the Benzamide Group: This final step may involve coupling reactions using reagents such as carbodiimides to form the amide bond between the dihydroisoquinoline and benzamide moieties.
Industrial Production Methods:
In an industrial setting, the synthesis might be optimized for higher yields and scalability. This could involve continuous flow synthesis techniques, optimization of reaction times and temperatures, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly at the dihydroisoquinoline core.
Reduction: The benzamide group may participate in reduction reactions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the sulfonyl group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminium hydride
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products:
Depending on the reactions, major products can include oxidized or reduced forms of the compound, and substituted derivatives with different functional groups on the aromatic rings or the sulfonyl group.
Scientific Research Applications
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biological assays due to its ability to bind specific proteins.
Medicine: Explored for therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through its sulfonyl and benzamide groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in biochemical pathways.
Molecular Targets and Pathways:
Enzyme inhibition: It can act as an inhibitor of certain enzymes, thereby regulating metabolic pathways.
Receptor binding: By binding to specific receptors, it can influence cellular signaling mechanisms.
Comparison with Similar Compounds
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide: Lacks the dihydroisoquinoline core, affecting its binding affinity and specificity.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: Does not have the pyrimidinyl sulfonamide group, altering its chemical reactivity and biological activity.
By comparing these, it becomes evident that the presence of all these functional groups in 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide contributes to its unique pharmacological and chemical properties, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S2/c1-19-17-20(2)30-28(29-19)32-39(35,36)25-13-9-24(10-14-25)31-27(34)22-7-11-26(12-8-22)40(37,38)33-16-15-21-5-3-4-6-23(21)18-33/h3-14,17H,15-16,18H2,1-2H3,(H,31,34)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTYWOZWIYWFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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